molecular formula C12H15P B1596993 Diallylphenylphosphine CAS No. 29949-75-5

Diallylphenylphosphine

Cat. No. B1596993
CAS RN: 29949-75-5
M. Wt: 190.22 g/mol
InChI Key: NDIFDGDMWAZLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallylphenylphosphine is a chemical compound with the linear formula C6H5P(CH2CH=CH2)2 . It is a colorless liquid and is used in various chemical reactions .


Synthesis Analysis

The synthesis of Diallylphenylphosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is widely used and universal .


Molecular Structure Analysis

The molecular structure of Diallylphenylphosphine is represented by the formula C6H5P(CH2CH=CH2)2 . The molecular weight of Diallylphenylphosphine is 190.22 .


Chemical Reactions Analysis

Diallylphenylphosphine is known to participate in various chemical reactions. For instance, it is used in the synthesis of new phosphines of various structures . It is also used in the preparation of phosphine ligands .


Physical And Chemical Properties Analysis

Diallylphenylphosphine has a refractive index of n20/D 1.568 (lit.) . It has a boiling point of 127 °C/14 mmHg (lit.) and a density of 0.969 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Application in Gas Phase Thermolysis

Diallylphenylphosphine undergoes gas phase thermolysis, a process studied in a stirred-flow reactor at temperatures ranging from 380–429°C. This research demonstrated that diallylphenylphosphine, when pyrolyzed, produces various phosphorus-containing compounds like propene, 1-phospha-1,3-butadiene, and others. A six-center cyclic transition state unimolecular reaction mechanism is proposed for the propene elimination reaction observed in this process (Martin et al., 1992).

2. In Coordination Chemistry and Reactivity of Dinuclear Rhenium Complexes

Diallylphenylphosphine has been used in the study of dinuclear rhenium complexes. When used as a ligand, it shows μ:κ3(P,C,C)-coordination through the phosphorus atom and an allyl fragment. This research highlights the hemilabile behavior of the ligand and its reactivity in forming mononuclear derivatives through rhenium–rhenium bond cleavage (Peña et al., 2016).

3. In Pd-Catalyzed Amination Reactions

Dialkylbiaryl phosphines, a category including diallylphenylphosphine, are significant in Pd-catalyzed amination reactions. They have been applied across various contexts, and this review helps in selecting the best reaction conditions and ligand for important substrate combinations (Surry & Buchwald, 2010).

4. Asymmetric Hydrosilylation of Ketones

The study of asymmetric hydrosilylation of ketones catalyzed by chiral phosphine-platinum(II) complexes, where diallylphenylphosphine and related compounds are employed, reveals significant findings in producing partially active alkanols (Hayashi et al., 1976).

5. In Synthesis of Cyclic Phosphines

Diallylphenylphosphine has been utilized in the synthesis of unprotected and borane-protected cyclic phosphines using Ru- and Mo-based olefin metathesis catalysts. This process allowed the ring closure of unprotected diallylphenylphosphine with high conversion rates, indicating its versatility in organic synthesis (Slinn et al., 2003).

Safety and Hazards

Diallylphenylphosphine is classified as a pyrophoric liquid . It is dangerous and can spontaneously ignite in air . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors .

properties

IUPAC Name

phenyl-bis(prop-2-enyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIFDGDMWAZLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369901
Record name Diallylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallylphenylphosphine

CAS RN

29949-75-5
Record name Diallylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallylphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diallylphenylphosphine
Reactant of Route 2
Reactant of Route 2
Diallylphenylphosphine
Reactant of Route 3
Diallylphenylphosphine
Reactant of Route 4
Diallylphenylphosphine
Reactant of Route 5
Diallylphenylphosphine
Reactant of Route 6
Diallylphenylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.